molecular formula C5H4ClF3N2O3S2 B13254153 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride

2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride

Cat. No.: B13254153
M. Wt: 296.7 g/mol
InChI Key: QPJNCSQPDMTMPJ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at position 5 and a sulfonyl chloride moiety on the ethane chain. The thiadiazole ring (a five-membered heterocycle containing sulfur and nitrogen) contributes to its electronic properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

Molecular Formula

C5H4ClF3N2O3S2

Molecular Weight

296.7 g/mol

IUPAC Name

2-[2-oxo-5-(trifluoromethyl)-1,3,4-thiadiazol-3-yl]ethanesulfonyl chloride

InChI

InChI=1S/C5H4ClF3N2O3S2/c6-16(13,14)2-1-11-4(12)15-3(10-11)5(7,8)9/h1-2H2

InChI Key

QPJNCSQPDMTMPJ-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)Cl)N1C(=O)SC(=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

Route :

  • Precursor Synthesis :
    • React trifluoromethylacetic hydrazide with thiophosgene or thiourea derivatives to form a 1,3,4-thiadiazole ring.
    • Example:

      $$

      \text{CF}3\text{CO-NH-NH}2 + \text{CSCl}2 \rightarrow \text{CF}3\text{C(O)-N=S=N-} \ (\text{cyclization})

      $$
    • Conditions : Dichloromethane, 0–5°C, triethylamine as base.
  • Sulfonation-Chlorination :
    • Introduce the ethanesulfonyl chloride group via alkylation with 2-chloroethanesulfonyl chloride.
    • Challenges : Competing side reactions (e.g., over-sulfonation) require controlled stoichiometry.

Yield : ~45–55% (isolated).

One-Pot Alkylation-Cyclization

Procedure :

  • Combine 3-amino-2-mercapto-5-(trifluoromethyl)-1,3,4-thiadiazole with 1,2-dichloroethane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
  • Perform sulfonation using chlorosulfonic acid, followed by quenching with thionyl chloride to generate the sulfonyl chloride.

Optimized Conditions :

Parameter Value
Solvent Dimethyl carbonate
Temperature 70–90°C
Reaction Time 8–12 hours
Catalyst Loading 2–3 mol%

Advantages :

  • Avoids intermediate isolation, improving throughput.
  • Solvent recycling reduces costs.

Mechanistic Insights

Ring Formation

The 1,3,4-thiadiazole core forms via nucleophilic attack of the thiol group on a carbonyl carbon, followed by cyclodehydration. The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Challenges
Cyclocondensation 45–55 90–95 Low regioselectivity in ring formation
One-Pot Alkylation 60–65 95–98 Catalyst cost and solvent recovery

Notes :

  • The one-pot method is industrially favored due to higher yields but requires stringent temperature control.
  • Cyclocondensation is preferable for small-scale synthesis with simpler setups.

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols under basic or acidic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Oxidized or Reduced Derivatives: Depending on the specific conditions used.

Scientific Research Applications

2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Biological Activity

The compound 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride (CAS No. 2060060-34-4) is a synthetic organic molecule with potential biological applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C5H4ClF3N2O3S2C_5H_4ClF_3N_2O_3S_2 with a molecular weight of approximately 296.7 g/mol. The structure features a thiadiazole ring, which is known for its biological activity in various pharmacological contexts.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and cytotoxicity against various cell lines.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study on similar derivatives showed strong bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various normal and cancer cell lines to evaluate the safety profile of the compound. For example, studies involving L929 mouse fibroblast cells demonstrated that at certain concentrations (100 µM), the compound did not exhibit significant cytotoxic effects .

Table 2: Cytotoxicity Results on L929 Cells

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
6109121
128798
2597103
507467
1009292

Case Studies

A notable case study involved synthesizing a series of thiadiazole derivatives and evaluating their biological activity. The derivatives were tested against a panel of microbial strains and showed promising results comparable to established antibiotics like ciprofloxacin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogous Compounds
Compound Name Molecular Formula Core Heterocycle Key Substituents Functional Groups
Target Compound C₅H₅ClF₃N₂O₃S₂* 1,3,4-Thiadiazole 5-(Trifluoromethyl) Sulfonyl chloride
2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride C₇H₁₁ClN₂O₄S 1,3,4-Oxadiazole 5-Isopropyl Sulfonyl chloride
1,8’-[5,5’-(1,4-Phenylenemethylenedithio)bis(2-acetylimino-2,3-dihydro-1,3,4-thiadiazol-3-yl)]-3,6-dioxaoctane C₂₈H₃₀N₈O₆S₄ 1,3,4-Thiadiazole Acetylimino, phenylenemethylenedithio Macrocyclic dithioether
Triflusulfuron methyl ester C₁₅H₁₆F₃N₅O₆S 1,3,5-Triazine Trifluoromethoxy, sulfonyl urea Sulfonyl urea, methyl ester

*Molecular formula inferred based on IUPAC nomenclature.

Key Observations:
  • Core Heterocycle : The thiadiazole ring in the target compound (vs. oxadiazole in ) introduces sulfur’s polarizability, enhancing nucleophilic substitution reactivity compared to oxygen’s electronegativity in oxadiazole derivatives.
  • Functional Groups : Sulfonyl chloride in the target compound offers higher reactivity for nucleophilic displacement than sulfonyl ureas (e.g., triflusulfuron methyl ester in ) or macrocyclic dithioethers (e.g., ).

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Reactivity Profile
Target Compound ~310.7* Not reported Hydrolyzes in water to sulfonic acid; reacts with amines to form sulfonamides
2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride 254.69 Not reported Similar sulfonyl chloride reactivity; reduced steric hindrance vs. trifluoromethyl
1,8’-Bis-thiadiazol macrocycle ~678.9 206–208 Low yield (4.1%) in synthesis; stable dithioether linkages
Triflusulfuron methyl ester 463.37 Not reported Herbicidal activity; hydrolytically stable sulfonyl urea

*Calculated based on molecular formula.

Key Observations:
  • Reactivity : The target compound’s sulfonyl chloride group is more reactive than the sulfonyl urea in but less stable under aqueous conditions.
  • Synthetic Accessibility : The macrocyclic compound in demonstrates challenges in synthesis (4.1% yield), likely due to steric and electronic constraints, whereas the target compound’s linear structure may permit higher synthetic efficiency.

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